alpha - Terpineol - d6 alpha - Terpineol - d6 Deuterium labelled analog of α-Terpinenol, shown to have antioxidant effects. Antiseptic. It shows toxicity towards fibroblast cells increasing membrane fluidity allowing for use in the development of topical medicaments. A volatile monoterpene that is present in many extracted oils of various plant species, acts as an antihypernociception and anti-inflammatory.

Brand Name: Vulcanchem
CAS No.: 1263090-98-7
VCID: VC0148362
InChI:
SMILES:
Molecular Formula: C10H12D6O
Molecular Weight: 160.29

alpha - Terpineol - d6

CAS No.: 1263090-98-7

Cat. No.: VC0148362

Molecular Formula: C10H12D6O

Molecular Weight: 160.29

Purity: 95% min.

* For research use only. Not for human or veterinary use.

alpha - Terpineol - d6 - 1263090-98-7

Specification

CAS No. 1263090-98-7
Molecular Formula C10H12D6O
Molecular Weight 160.29

Introduction

Structural Characteristics of α-Terpineol-d6

Molecular Formula and Weight

α-Terpineol-d6 is structurally identical to its non-deuterated counterpart but with six hydrogen atoms replaced by deuterium (2H^2\text{H}). Its molecular formula is C16_{16}H22_{22}D6_6O6_6, with a molecular weight of 322.4 g/mol . This isotopic substitution minimizes interference in mass spectrometry (MS) or nuclear magnetic resonance (NMR) analyses while preserving the compound’s chemical reactivity.

PropertyValueSource
Molecular FormulaC16_{16}H22_{22}D6_6O6_6
Molecular Weight322.4 g/mol
IUPAC Name(2S,3R,4S,5S,6R)-2-[1,1,1,3,3,3-hexadeuterio-2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Stereochemistry and Conformation

The compound exhibits strict stereochemistry, with configurations at positions 2 (S), 3 (R), 4 (S), 5 (S), and 6 (R) . Its 3D conformer reveals a bicyclic structure with a glucoside moiety attached to the deuterated terpene backbone. The deuterium atoms are localized at specific positions, including the terpene side chain and methyl groups, ensuring isotopic stability .

SMILES and InChI Representation

The SMILES notation for α-Terpineol-d6 is:
[2H]C([2H])([2H])C(C1CCC(=CC1)C)(C([2H])([2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O .
The InChI identifier is InChI=1S/C16H28O6/c1-9-4-6-10(7-5-9)16(2,3)22-15-14(20)13(19)12(18)11(8-17)21-15/h4,10-15,17-20H,5-8H2,1-3H3/t10?,11-,12-,13+,14-,15+/m1/s1/i2D3,3D3 .

Synthesis and Production

SupplierProduct CodePurityFormatRestrictions
LGC StandardsTRC-T452641>95%NeatControlled substance
PubChemCID 171380955N/ADatabaseLimited physical data

Applications in Research

Analytical Standards in Mass Spectrometry

α-Terpineol-d6 serves as an internal standard in MS-based quantification of α-terpineol in biological or environmental samples. Its isotopic labeling eliminates spectral overlap, enabling accurate detection even at trace concentrations .

Environmental Fate Studies

In studies tracking volatile organic compounds (VOCs), α-Terpineol-d6 aids in distinguishing natural emissions from anthropogenic sources. For example, its non-deuterated analog is listed among 20 terpenes analyzed in VOC monitoring systems .

Pharmacological and Formulation Studies

While α-terpineol itself shows antimicrobial, anti-inflammatory, and antitumor properties, its deuterated form facilitates studies on metabolic stability and drug delivery . A 410-day stability study on α-terpineol nanoemulsions highlights the need for stable formulations, where deuterated analogs could validate long-term degradation profiles .

Comparative Analysis with Non-Deuterated α-Terpineol

Propertyα-Terpineol-d6α-TerpineolSource
Molecular Weight322.4 g/mol172.24 g/mol
Hydrogen/Deuterium6 D atoms replacedNatural H isotopes
MS/NMR UtilityHigh (isotopic label)Limited (isotopic noise)
StabilitySimilar to non-deuteratedThermolabile, volatile

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